molecular formula C13H21N5 B11730198 1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11730198
M. Wt: 247.34 g/mol
InChI Key: RMTUUTAFYVVALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes multiple methyl groups and a propan-2-yl substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequent alkylation and amination steps introduce the methyl and propan-2-yl groups under controlled conditions, such as the use of specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-phenyl-1H-pyrazole
  • 3,5-dimethyl-1H-pyrazole
  • 1,5-dimethyl-3-phenyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine stands out due to its specific substituents, which may confer unique chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1,5-dimethyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-9(2)18-8-12(11(4)15-18)7-14-13-6-10(3)17(5)16-13/h6,8-9H,7H2,1-5H3,(H,14,16)

InChI Key

RMTUUTAFYVVALP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CN(N=C2C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.